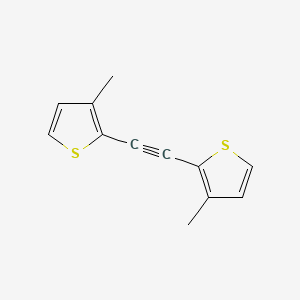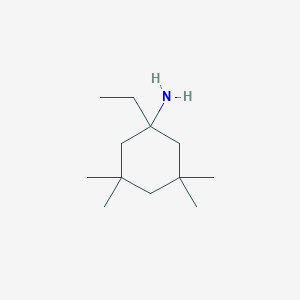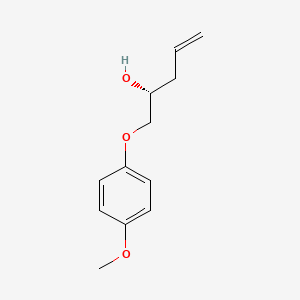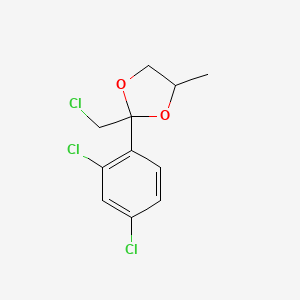
2,2'-(Ethyne-1,2-diyl)bis(3-methylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(3-methyl-2-thienyl)ethyne is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features two thiophene rings substituted with methyl groups at the 3-position, connected by an ethyne (acetylene) linkage. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di(3-methyl-2-thienyl)ethyne can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-methyl-2-thienylboronic acid with 1,2-dibromoethyne in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This method involves the coupling of 3-methyl-2-thienylacetylene with 3-methyl-2-thienyl iodide in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine.
Industrial Production Methods
Industrial production of 1,2-Di(3-methyl-2-thienyl)ethyne may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(3-methyl-2-thienyl)ethyne undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in an organic solvent.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, sulfonated, or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di(3-methyl-2-thienyl)ethyne has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Pharmaceuticals: Thiophene derivatives, including 1,2-Di(3-methyl-2-thienyl)ethyne, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound is used in the synthesis of advanced materials with applications in sensors, solar cells, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1,2-Di(3-methyl-2-thienyl)ethyne depends on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di(2-thienyl)ethyne: Similar structure but lacks the methyl substitution on the thiophene rings.
2,2’-Bithiophene: Consists of two thiophene rings connected by a single bond rather than an ethyne linkage.
3,4-Dimethylthiophene: A thiophene derivative with methyl groups at the 3 and 4 positions.
Uniqueness
1,2-Di(3-methyl-2-thienyl)ethyne is unique due to the presence of both the ethyne linkage and the methyl substitution on the thiophene rings. This combination imparts distinct electronic properties, making it particularly valuable in applications such as organic electronics and materials science.
Eigenschaften
CAS-Nummer |
566189-77-3 |
|---|---|
Molekularformel |
C12H10S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
3-methyl-2-[2-(3-methylthiophen-2-yl)ethynyl]thiophene |
InChI |
InChI=1S/C12H10S2/c1-9-5-7-13-11(9)3-4-12-10(2)6-8-14-12/h5-8H,1-2H3 |
InChI-Schlüssel |
FSQGXCWPXRFOOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C#CC2=C(C=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)


![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)




